Cas no 872786-26-0 (4-methoxy-1H-indazol-7-amine)

4-Methoxy-1H-indazol-7-amine is a heterocyclic organic compound featuring an indazole core substituted with a methoxy group at the 4-position and an amino group at the 7-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system and functional group versatility enable selective modifications, facilitating the development of bioactive molecules. The compound’s stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in research and industrial applications. It is particularly relevant in the design of kinase inhibitors and other therapeutic agents targeting signaling pathways. Proper handling and storage are recommended to maintain purity and performance.
4-methoxy-1H-indazol-7-amine structure
4-methoxy-1H-indazol-7-amine structure
Product name:4-methoxy-1H-indazol-7-amine
CAS No:872786-26-0
MF:C8H9N3O
MW:163.176561117172
CID:5270886

4-methoxy-1H-indazol-7-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazol-7-amine, 4-methoxy-
    • 4-methoxy-1H-indazol-7-amine
    • Inchi: 1S/C8H9N3O/c1-12-7-3-2-6(9)8-5(7)4-10-11-8/h2-4H,9H2,1H3,(H,10,11)
    • InChI Key: BXVJJGDWRXBHCF-UHFFFAOYSA-N
    • SMILES: N1C2=C(C(OC)=CC=C2N)C=N1

4-methoxy-1H-indazol-7-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4419-1G
4-methoxy-1H-indazol-7-amine
872786-26-0 95%
1g
¥ 5,610.00 2023-04-13
Aaron
AR0207BB-250mg
4-methoxy-1H-indazol-7-amine
872786-26-0 95%
250mg
$695.00 2025-02-14
Aaron
AR0207BB-500mg
4-methoxy-1H-indazol-7-amine
872786-26-0 95%
500mg
$1081.00 2025-02-14
Aaron
AR0207BB-10g
4-methoxy-1H-indazol-7-amine
872786-26-0 95%
10g
$5850.00 2023-12-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4419-500mg
4-methoxy-1H-indazol-7-amine
872786-26-0 95%
500mg
¥4082.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4419-5.0g
4-methoxy-1H-indazol-7-amine
872786-26-0 95%
5.0g
¥16817.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4419-1.0g
4-methoxy-1H-indazol-7-amine
872786-26-0 95%
1.0g
¥5605.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4419-100MG
4-methoxy-1H-indazol-7-amine
872786-26-0 95%
100MG
¥ 1,405.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4419-500MG
4-methoxy-1H-indazol-7-amine
872786-26-0 95%
500MG
¥ 3,742.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4419-250MG
4-methoxy-1H-indazol-7-amine
872786-26-0 95%
250MG
¥ 2,244.00 2023-04-13

Additional information on 4-methoxy-1H-indazol-7-amine

Comprehensive Overview of 4-Methoxy-1H-indazol-7-amine (CAS No. 872786-26-0): Properties, Applications, and Research Insights

4-Methoxy-1H-indazol-7-amine (CAS No. 872786-26-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This indazole derivative is characterized by a methoxy group at the 4-position and an amino group at the 7-position, which contribute to its distinct chemical reactivity and biological activity. Researchers and industry professionals frequently search for terms like "4-methoxy-1H-indazol-7-amine synthesis", "CAS 872786-26-0 applications", and "indazole derivatives in drug discovery", reflecting the compound's relevance in modern scientific inquiry.

The growing interest in 4-Methoxy-1H-indazol-7-amine aligns with broader trends in medicinal chemistry, where nitrogen-containing heterocycles are increasingly explored for their pharmacological potential. Recent studies have highlighted the role of such compounds in targeting kinase inhibitors and GPCR modulators, addressing pressing healthcare challenges like oncology and neurological disorders. The compound's molecular structure (C8H9N3O) offers a versatile scaffold for derivatization, making it valuable for structure-activity relationship (SAR) studies—a frequently searched topic among medicinal chemists.

From a synthetic chemistry perspective, CAS 872786-26-0 presents interesting challenges and opportunities. Laboratory protocols often focus on Pd-catalyzed cross-coupling reactions or reductive amination to introduce the 7-amino group, with researchers actively discussing "optimized synthesis of 4-methoxyindazole derivatives" in scientific forums. The compound's physicochemical properties—including moderate water solubility (logP ~1.2) and stability under physiological conditions—make it particularly suitable for preclinical development studies, another area of frequent search engine queries.

In analytical applications, 4-Methoxy-1H-indazol-7-amine serves as a valuable HPLC reference standard and mass spectrometry marker due to its distinct UV absorption profile (λmax ~290 nm). Quality control specialists often search for "CAS 872786-26-0 purity analysis" and "indazole derivative characterization methods", underscoring the compound's importance in analytical method development. Recent advancements in high-throughput screening technologies have further increased demand for well-characterized small molecules like this indazole derivative.

The compound's potential extends to material science applications, where its electron-rich aromatic system shows promise in organic semiconductor research. This interdisciplinary relevance explains the rising search volume for terms like "indazole-based functional materials" and "heterocyclic compounds in optoelectronics". As sustainable chemistry gains traction, researchers are also investigating green synthesis routes for such compounds—a topic frequently appearing in AI-powered literature analysis tools.

Regulatory and safety aspects of 4-Methoxy-1H-indazol-7-amine remain an active discussion point, with professionals regularly searching for "REACH compliance of indazole derivatives" and "handling guidelines for CAS 872786-26-0". While not classified as hazardous under current standards, proper laboratory safety protocols should always be followed when handling this compound, including the use of appropriate personal protective equipment (PPE)—a crucial consideration often highlighted in safety-focused queries.

Looking ahead, the scientific community anticipates expanded applications for 4-Methoxy-1H-indazol-7-amine in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development—two rapidly evolving fields that generate substantial search traffic. The compound's dual functional groups offer unique opportunities for creating bifunctional linkers, addressing current limitations in targeted protein degradation strategies. This forward-looking perspective aligns with growing interest in "next-generation indazole pharmaceuticals" among research professionals.

For researchers sourcing this compound, understanding supply chain dynamics is crucial, as evidenced by frequent searches for "872786-26-0 supplier evaluation" and "indazole derivative market trends". The global availability of 4-Methoxy-1H-indazol-7-amine has improved significantly in recent years, though quality verification remains essential—prompting many to search for "authentic CAS 872786-26-0 characterization data" and "indazole derivative NMR spectra comparison".

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(CAS:872786-26-0)4-methoxy-1H-indazol-7-amine
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